molecular formula C14H22N2O B15053808 1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one

Cat. No.: B15053808
M. Wt: 234.34 g/mol
InChI Key: XUNRJLIOVBDQKJ-UHFFFAOYSA-N
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Description

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Isobutyl-1-methyl-5-vinyl-1H-pyrazol-4-yl)-2-methylpropan-1-one is a complex organic compound characterized by its unique pyrazole ring structure and various alkyl substituents. This compound has garnered attention due to its potential pharmacological effects, particularly in medicinal chemistry and materials science. The presence of the vinyl group in its structure suggests reactivity that can be exploited in various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N2OC_{14}H_{22}N_2O, with a molecular weight of 234.34 g/mol. The compound's structure includes a pyrazole ring with isobutyl and vinyl substituents, which significantly influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds related to pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .
  • Neuroprotective Effects : Similar pyrazole derivatives have demonstrated neuroprotective properties in models of ischemic stroke, indicating potential therapeutic applications in neurodegenerative diseases .

Anticancer Studies

A study evaluating the anticancer properties of pyrazole derivatives found that specific compounds could significantly prevent the proliferation of cancer cells. For example, certain analogs exhibited IC50 values lower than those of established drugs like sorafenib, highlighting their potential as effective anticancer agents .

Neuroprotective Effects

In vivo studies on related pyrazole compounds showed promising results in reducing infarct areas in mouse models of focal cerebral ischemia. These compounds displayed antioxidant capabilities and neurocytoprotective effects against oxidative stress-induced damage .

Comparative Analysis with Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
3-MethylpyrazolePyrazole ring with a methyl groupSimpler structureAntifungal properties
4-MethylpyrazolePyrazole ring with a methyl group at position 4Known for antifungal propertiesAnticancer activity
5-VinylpyrazoleVinyl group at position 5 of the pyrazole ringFocused on polymer applicationsPotential anticancer activity

The unique combination of isobutyl and vinyl groups in this compound enhances its potential utility compared to simpler analogs.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

  • Cytotoxicity Evaluation : A series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity, particularly against HeLa cells .
  • Neuroprotective Assessment : In a model assessing neuroprotective effects, a derivative demonstrated significant capability in reducing oxidative stress markers and improving cell viability following ischemic injury .

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-[5-ethenyl-1-methyl-3-(2-methylpropyl)pyrazol-4-yl]-2-methylpropan-1-one

InChI

InChI=1S/C14H22N2O/c1-7-12-13(14(17)10(4)5)11(8-9(2)3)15-16(12)6/h7,9-10H,1,8H2,2-6H3

InChI Key

XUNRJLIOVBDQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C(=C1C(=O)C(C)C)C=C)C

Origin of Product

United States

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